

Fruquintinib drug interaction studies CYP enzymes

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Compound Focus: Fruquintinib

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Fruquintinib Drug Interaction Profile

Fruquintinib is primarily metabolized by cytochrome P450 (CYP) enzymes, with **CYP3A** being the most significant contributor, and secondary roles for **CYP2C8**, **CYP2C9**, and **CYP2C19** [1]. Its major circulating metabolite, M11 (formed by N-demethylation), has 10 times lower potency against VEGFR-2 than the parent drug [2].

The table below summarizes the clinical pharmacokinetic (PK) outcomes of **fruquintinib** co-administered with a strong CYP3A inhibitor, a strong CYP3A inducer, and a proton pump inhibitor (PPI).

Concomitant Drug	Change in Fruquintinib Exposure (vs. Alone)	Change in M11 Metabolite Exposure	Clinical Recommendation
Itraconazole (Strong CYP3A Inhibitor) [2]	AUC: ↑ ~10%	AUC & C~max~: ↓ 44% to 55%	No dose adjustment recommended.

| **Rifampin (Strong CYP3A Inducer)** [2] | C~max~: ↓ 12% AUC: ↓ 65% | C~max~: ↑ 2.3-fold AUC: Marginal effect | Avoid concomitant use. | | **Rabeprazole (PPI)** [3] | AUC & C~max~: No significant change | AUC & C~max~: No significant change | Can be taken without regard to acid-reducing agents. |

Additionally, a high-fat meal had **no significant effect** on **fruquintinib**'s systemic exposure, supporting administration without regard to food [3].

Detailed Experimental Protocols

Here are the methodologies from key clinical studies investigating **fruquintinib**'s drug-drug interactions (DDIs).

CYP3A Inhibition and Induction Study (NCT04557397)

This was a single-center, open-label, 2-part, 2-period, fixed-sequence study in healthy subjects [2].

- **Subjects:** Fourteen healthy subjects in each part (A and B).
- **Treatments:**
 - **Part A (CYP3A Inhibition):** Subjects received a single oral dose of **fruquintinib 5 mg** alone in Period 1. In Period 2, they received the same dose after pre-treatment and co-administration with **itraconazole**.
 - **Part B (CYP3A Induction):** The same design was used, with **rifampin** as the inducer in Period 2.
- **Dosing Regimens:**
 - **Itraconazole:** 200 mg twice daily for one day, then once daily for four days as a lead-in, followed by once daily for five more days throughout PK sampling. On co-administration day, itraconazole was given 1 hour before **fruquintinib** under fasting conditions [2].
 - **Rifampin:** 600 mg once daily for 14 consecutive days (7 days before and 6 days after **fruquintinib** dosing). On co-administration day, rifampin was given 1 hour before **fruquintinib** under fasting conditions [2].
- **PK Assessments:** Intensive plasma sampling for **fruquintinib** and M11 over **168 hours** after dosing. Primary PK parameters were **AUC_{0-168h}** and **C_{max}** [2].

Food-Effect and PPI Interaction Study (NCT04645940)

This was a single-center, open-label, randomized, two-sequence, three-period study in healthy subjects [3].

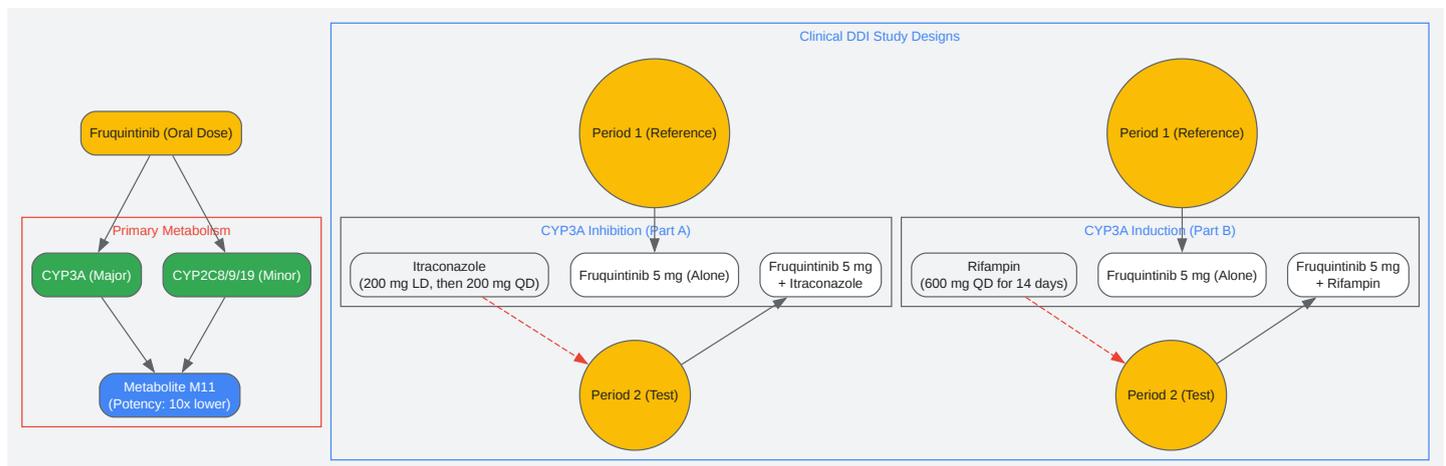
- **Study Design:**
 - **Periods 1 & 2 (Food Effect):** A two-period crossover design. Subjects were randomized to receive a single 5 mg dose of **fruquintinib** after a **high-fat meal** (~800-1000 kcal, 50% fat) or

under **fasted conditions**.

- **Period 3 (PPI Interaction):** All subjects received **rabeprazole 40 mg** once daily for six days, followed by co-administration with **fruquintinib 5 mg** on the seventh day under fasted conditions (rabeprazole was given 1 hour before **fruquintinib**).
- **Washout:** At least 14 days between **fruquintinib** doses.
- **PK Assessments:** Plasma sampling for **fruquintinib** and M11 over **168 hours**. PK parameters were compared using standard bioequivalence criteria (80%-125%) [3].

Fruquintinib Metabolism and DDI Study Design

The following diagram illustrates **fruquintinib**'s primary metabolic pathways and the design of the DDI clinical studies.



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Key Takeaways for Drug Development

- **Manage CYP3A Inducers, Not Inhibitors:** The most critical DDI for **fruquintinib** is with strong CYP3A inducers. The ~65% reduction in **fruquintinib** AUC with rifampin co-administration poses a significant risk to efficacy, warranting a contraindication or strong warning [2]. In contrast, the lack of clinically meaningful change with a strong inhibitor suggests a wide therapeutic window.
- **Formulation Advantages: Fruquintinib** exhibits pH-dependent solubility in vitro, yet clinical studies showed no significant impact from PPIs or food on its PK [3]. This demonstrates that in vitro solubility data for BCS Class 2 weak base drugs may not always predict clinical outcomes, potentially avoiding cumbersome label restrictions.
- **Robust DDI Study Design:** These studies employed established methodologies, including adequate lead-in and overlapping dosing for perpetrators (especially inducers) to ensure steady-state inhibition/induction during PK sampling of **fruquintinib** [2]. Using healthy subjects provides a clean PK and safety profile for DDI assessment.

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